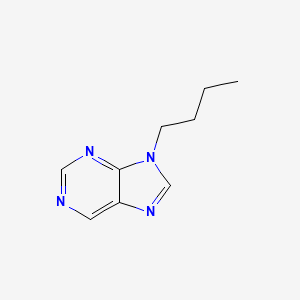

9H-Purine, 9-butyl-

CAS No.: 6943-34-6

Cat. No.: VC15989636

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6943-34-6 |

|---|---|

| Molecular Formula | C9H12N4 |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 9-butylpurine |

| Standard InChI | InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3 |

| Standard InChI Key | KXLZDRFOELIMKK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C=NC2=CN=CN=C21 |

Introduction

Chemical Structure and Physicochemical Properties

The 9H-purine, 9-butyl- derivatives share a common purine backbone substituted with a butyl group at the nitrogen atom in the 9-position. Variations in additional substituents significantly influence their molecular properties:

-

9-Butyl-6-(octylthio)-9H-purine (CAS 15923-50-9) features an octylthio group at position 6, resulting in a molecular formula of C₁₇H₂₈N₄S and a molecular weight of 320.496 g/mol. Its density is 1.11 g/cm³, with a boiling point of 467.2°C and a flash point of 236.4°C .

-

9-Butyl-6-mercaptopurine (CAS 6165-01-1) contains a thiol group at position 6, yielding a molecular formula of C₉H₁₂N₄S and a lower molecular weight of 208.31 g/mol. This compound exhibits a vapor pressure of 6.62×10⁻⁹ mmHg at 25°C and a logP value of 5.079, indicating high lipophilicity .

-

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (DrugBank DB03899) incorporates a 4-methoxybenzyl group at position 8 and an amine at position 6. Its molecular formula is C₁₇H₂₁N₅O, with a molecular weight of 311.38 g/mol .

Table 1: Comparative Physicochemical Properties of Selected 9-Butyl-Purine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| 9-Butyl-6-(octylthio)-9H-purine | C₁₇H₂₈N₄S | 320.496 | 1.11 | 467.2 | 5.079 |

| 9-Butyl-6-mercaptopurine | C₉H₁₂N₄S | 208.31 | N/A | N/A | 5.079 |

| 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine | C₁₇H₂₁N₅O | 311.38 | N/A | N/A | N/A |

The octylthio derivative’s higher molecular weight and boiling point compared to the thiol-containing analog reflect the influence of the longer alkyl chain on intermolecular interactions .

Synthetic Methodologies

The synthesis of 9-butyl-purine derivatives often involves multi-step organic reactions, with recent advances emphasizing one-pot strategies to improve efficiency. A metal-free oxidative coupling method reported by Nature enables the synthesis of tri-substituted purines through Schiff base formation and annulation in the presence of N,N-dimethylamides . This approach allows combinatorial diversification by varying alkoxides and amides, potentially applicable to 9-butyl-purine synthesis.

For industrial-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize yields. Purification typically involves chromatography and crystallization, critical for isolating compounds like 9-butyl-6-(octylthio)-9H-purine, which requires precise separation due to its hydrophobic nature .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity in 9-butyl-purines include:

-

Position 6 Substitutions: Thiol (e.g., 9-butyl-6-mercaptopurine) and alkylthio groups (e.g., octylthio) modulate electron density and hydrogen-bonding capacity, affecting interactions with enzymatic targets .

-

Position 8 Modifications: Bulky substituents like the 4-methoxybenzyl group in DB03899 may sterically hinder binding to off-target proteins, improving selectivity .

-

Butyl Chain Length: The four-carbon butyl group balances lipophilicity and solubility, though longer chains (e.g., octylthio) risk compromising aqueous solubility .

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and a lack of in vivo efficacy studies. Future research should prioritize:

-

Toxicokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) parameters for lead compounds.

-

Target Identification: Elucidating molecular targets using proteomics and crystallography.

-

Analog Optimization: Exploring shorter alkyl chains or polar substituents to mitigate toxicity while retaining activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume